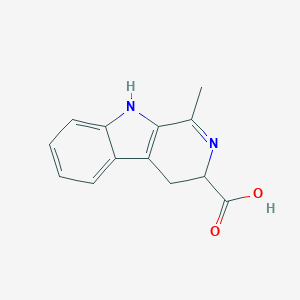
1-Methyl-3,4-dihydro-beta-carboline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-Methyl-3,4-dihydro-beta-carboline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring system. The reaction typically requires methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of different catalysts, solvents, and purification techniques to obtain the desired product on a larger scale.
Chemical Reactions Analysis
1-Methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1-Methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3,4-dihydro-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .
Comparison with Similar Compounds
1-Methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid can be compared with other similar indole derivatives, such as:
1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid: This compound has a similar structure but differs in the degree of saturation of the indole ring.
6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole: This derivative has a methoxy group at the 6-position, which can influence its biological activity and chemical reactivity
The uniqueness of 1-Methyl-3,4-dihydro-beta-carboline-3-carboxylic acid lies in its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
10022-82-9 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,11,15H,6H2,1H3,(H,16,17) |
InChI Key |
PDLKWTROCOVVOE-UHFFFAOYSA-N |
SMILES |
CC1=NC(CC2=C1NC3=CC=CC=C23)C(=O)O |
Isomeric SMILES |
CC1=C2C(=C3C=CC=CC3=N2)CC(N1)C(=O)O |
Canonical SMILES |
CC1=NC(CC2=C1NC3=CC=CC=C23)C(=O)O |
Synonyms |
1-methyl-3,4-dihydro-beta-carboline-3-carboxylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




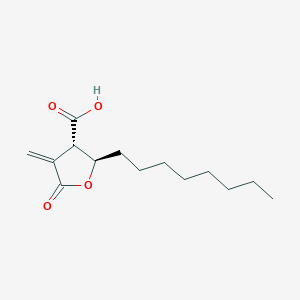
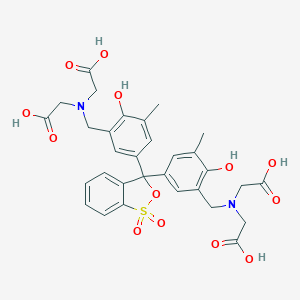
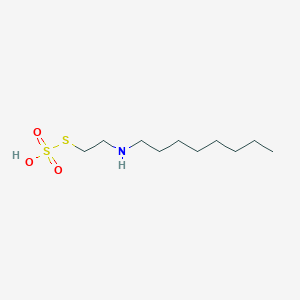

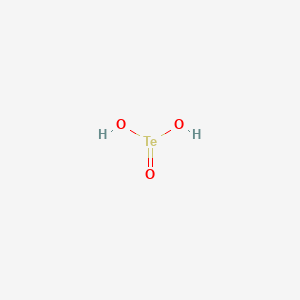

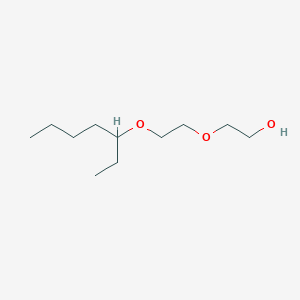
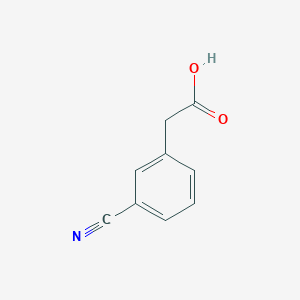
![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)

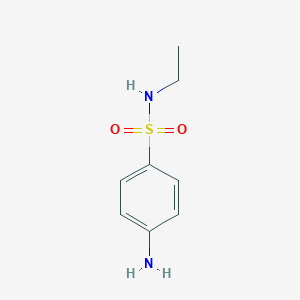
![7-methyl-7aH-triazolo[4,5-d]pyrimidine](/img/structure/B167925.png)
